molecular formula C6H8O B8045473 Cis-bicyclo[3.1.0]hexan-3-one

Cis-bicyclo[3.1.0]hexan-3-one

Cat. No.: B8045473
M. Wt: 96.13 g/mol
InChI Key: WQQZKEFUOHKGII-SYDPRGILSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-bicyclo[3.1.0]hexan-3-one (CAS 1755-04-0) is a bicyclic ketone with the molecular formula C₆H₈O and a molecular weight of 96.13 g/mol . Its structure consists of a fused cyclopropane and cyclohexanone ring system, conferring unique steric and electronic properties. The compound occurs naturally in plants such as Seriphidium kurramense, where it constitutes up to 10.1% of essential oil components . It is also synthesized via catalytic cycloisomerization of hydroxylated enynes using platinum or gold catalysts . Applications span organic synthesis, medicinal chemistry (e.g., phencyclidine analog synthesis ), and natural product research.

Properties

IUPAC Name

(1R,5S)-bicyclo[3.1.0]hexan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c7-6-2-4-1-5(4)3-6/h4-5H,1-3H2/t4-,5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQZKEFUOHKGII-SYDPRGILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]1CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Cis-bicyclo[3.1.0]hexan-3-one can be synthesized through various methods. One notable method involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of photoredox catalysis and efficient annulation processes can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Cis-bicyclo[3.1.0]hexan-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into other functionalized derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemical Properties and Structure

Cis-bicyclo[3.1.0]hexan-3-one possesses a unique bicyclic structure characterized by a three-membered ring fused to a six-membered ring. This structural configuration imparts specific chemical properties, making it a valuable scaffold for synthesizing complex organic molecules and natural products.

Scientific Research Applications

1. Chemistry

  • Synthesis of Complex Molecules : this compound serves as an essential building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its rigid structure enhances the selectivity and binding affinity of synthesized compounds to biological targets .
  • Reagent in Organic Reactions : The compound is utilized as a reagent in diverse chemical reactions, including oxidation and reduction processes, leading to the formation of ketones, aldehydes, and alcohols .

2. Biology

  • Protein-Ligand Interactions : The compound's conformational rigidity allows for better modeling of protein-ligand interactions, making it useful in studying enzyme mechanisms and receptor binding .
  • Biological Activity : Research indicates that this compound exhibits potential biological activities, including antimicrobial effects and modulation of cellular processes related to apoptosis in cancer cells .

3. Medicine

  • Drug Discovery : Its unique properties make this compound a candidate for drug development, particularly as a ligand for various receptors, including histamine receptors, which could lead to novel therapeutic agents for conditions such as sleep disorders and cognitive dysfunctions .
  • Therapeutic Applications : Studies have shown that derivatives of this compound can selectively target orexin receptors, suggesting potential applications in treating eating disorders and insomnia .

Case Studies

Case Study 1: Histamine Analogues
A study explored histamine analogues based on the bicyclo[3.1.0]hexane scaffold, demonstrating over 100-fold selectivity for H₃ receptors compared to H₄ receptors, highlighting its potential in developing selective ligands for therapeutic use.

Case Study 2: Immunomodulatory Effects
Research involving extracts from Tricholoma matsutake, which contain this compound, showed significant enhancement of immune responses in mice compared to control groups, indicating its potential role in immunotherapy.

Mechanism of Action

The mechanism of action of cis-bicyclo[3.1.0]hexan-3-one involves its interaction with molecular targets such as proteins and enzymes. Its rigid structure allows for tighter binding to target proteins, which can enhance selectivity and reduce off-target effects . This compound can act as a bioisostere, mimicking the biological properties of cyclohexane while providing additional stability and resistance to metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thujone (1-Isopropyl-4-methylbicyclo[3.1.0]hexan-3-one)

  • Structure : Thujone (C₁₀H₁₆O) features an isopropyl and methyl substituent on the bicyclo[3.1.0]hexan-3-one backbone, existing as α- and β-enantiomers .
  • Occurrence : Found in Artemisia absinthium (wormwood) and Salvia officinalis (sage) .
  • Properties : Higher molecular weight (152.23 g/mol ) and lipophilicity compared to cis-bicyclo[3.1.0]hexan-3-one.
  • Applications/Toxicity : Used in essential oils but regulated due to neurotoxic effects at high doses .
Parameter This compound Thujone
Molecular Formula C₆H₈O C₁₀H₁₆O
Molecular Weight (g/mol) 96.13 152.23
CAS Number 1755-04-0 1125-12-8 (α/β mixture)
Natural Source Seriphidium kurramense Artemisia absinthium
Key Applications Organic synthesis, antimicrobial studies Flavoring agent (regulated)

(+)-Sabinone (1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3-one)

  • Structure : A methylene-substituted derivative (C₁₀H₁₄O) with stereocenters at C1 and C5 .
  • Properties : Increased steric bulk due to the methylene group, affecting reactivity in Diels-Alder reactions .
Parameter This compound (+)-Sabinone
Molecular Formula C₆H₈O C₁₀H₁₄O
Molecular Weight (g/mol) 96.13 150.22
Stereochemistry Cis configuration (1S,5S) configuration
Synthetic Route Cycloisomerization of enynes Platinum-catalyzed rearrangement

Azabicyclo[3.1.0]hexan-3-one Derivatives

  • Structure: Nitrogen-containing analogs, e.g., 2-methyl-2-azabicyclo[3.1.0]hexan-3-one (C₆H₉NO) .
  • Properties : Nitrogen incorporation alters electronic properties, enhancing hydrogen-bonding capacity.
  • Applications : Intermediate in kinase inhibitor synthesis (e.g., NF-κB inhibitors) .
Parameter This compound 2-Methyl-2-azabicyclo[3.1.0]hexan-3-one
Molecular Formula C₆H₈O C₆H₉NO
CAS Number 1755-04-0 2193098-05-2
Key Applications Natural product isolation Pharmaceutical synthesis

6,6-Dimethylbicyclo[3.1.0]hexan-3-one

  • Structure : Dimethyl substituents at C6 increase ring strain and steric hindrance .
  • Synthesis : Produced from (+)-3-carene via a five-step process involving silver salts .
  • Applications : Intermediate in terpene synthesis; scalable production for industrial use .
Parameter This compound 6,6-Dimethyl Derivative
Molecular Formula C₆H₈O C₈H₁₂O
Synthetic Complexity Moderate (plant extraction, catalytic methods) High (multi-step synthesis)
Industrial Relevance Limited High (hundreds of grams produced)

Key Research Findings

Biological Activity : this compound exhibits antimicrobial properties in plant extracts, while thujone’s toxicity limits its therapeutic use .

Synthetic Utility: Platinum-catalyzed cycloisomerization is a versatile method for bicyclo[3.1.0]hexan-3-one derivatives, enabling access to complex terpenes like sabinone .

Structural Impact : Substituents (e.g., isopropyl, methylene) significantly alter reactivity and applications, with nitrogen analogs expanding pharmaceutical relevance .

Biological Activity

Cis-bicyclo[3.1.0]hexan-3-one is a bicyclic organic compound that has garnered interest due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Structural Characteristics

This compound features a bicyclic structure with a carbonyl group at the third carbon of the bicyclic system. Its molecular formula is C6H8OC_6H_8O and it has a molecular weight of approximately 100.14 g/mol. The compound's rigid structure allows for specific interactions with biological targets, which may contribute to its biological activity.

The mechanism of action of this compound involves several biochemical pathways:

  • Target Interaction : The compound acts as a conformationally constrained bioisostere of cyclohexane, enhancing binding affinity to various proteins and enzymes while minimizing off-target effects .
  • Biochemical Pathways : It has been shown to interact with cytochrome P450 enzymes, influencing the metabolism of various compounds .
  • Cellular Effects : In cancer cell lines, this compound has been observed to induce apoptosis by modulating pro-apoptotic and anti-apoptotic gene expression, indicating potential anti-cancer properties .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Similar bicyclic compounds have demonstrated antimicrobial effects, suggesting that this compound may also possess such properties .
  • Anti-inflammatory Effects : Studies have explored the compound's potential in reducing inflammation, particularly through modulation of adenosine receptors .

Study on Adenosine Receptors

A significant study investigated bicyclo[3.1.0]hexane-based nucleosides for their affinity towards adenosine A3 receptors (A3AR), which are implicated in inflammation and cancer treatment:

  • Findings : The most potent derivative displayed a Ki value of 0.38 μM for A3AR, indicating strong binding affinity and selectivity . This suggests that modifications to the bicyclo[3.1.0]hexane scaffold can enhance therapeutic potential.

Conformational Restriction Research

Another study focused on developing conformationally rigid analogues using the bicyclo[3.1.0]hexane framework:

  • Results : These analogues were found to selectively inhibit GABA transporters, demonstrating the versatility of the bicyclic structure in drug design .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaUnique Features
This compoundC6H8ORigid structure with potential anti-cancer properties
Bicyclo[4.2.0]octan-2-oneC8H12OLarger bicyclic structure; different reactivity
Bicyclo[3.1.0]hexan-3-olC6H10OHydroxyl group; studied for antimicrobial properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cis-bicyclo[3.1.0]hexan-3-one
Reactant of Route 2
Reactant of Route 2
Cis-bicyclo[3.1.0]hexan-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.